Dricold ethanol - 478920-42-2

Dricold ethanol

Catalog Number: EVT-8722370
CAS Number: 478920-42-2
Molecular Formula: C3H6O3
Molecular Weight: 90.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dricold ethanol is derived from the fermentation of sugars, which can be obtained from various biomass sources, including corn, sugarcane, and cellulosic materials. The classification of ethanol falls under primary alcohols, which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to two other carbon atoms.

Synthesis Analysis

Methods of Synthesis

Dricold ethanol can be synthesized through several methods:

  1. Fermentation: This biological process involves the conversion of sugars into ethanol by yeast or bacteria. The fermentation process typically occurs under anaerobic conditions to maximize ethanol yield.
  2. Chemical Synthesis: Ethanol can also be produced through chemical reactions involving ethylene hydration, where ethylene gas reacts with water in the presence of an acid catalyst.

Technical Details

  • Fermentation Process: The fermentation process can be optimized by controlling temperature, pH, and nutrient availability. For example, yeast strains such as Saccharomyces cerevisiae are commonly used due to their efficiency in converting sugars to ethanol.
  • Chemical Synthesis: In industrial applications, the hydration of ethylene is often performed at high temperatures (around 300°C) and pressures (up to 70 atm) using phosphoric acid as a catalyst.
Molecular Structure Analysis

Structure of Dricold Ethanol

Dricold ethanol has a molecular structure consisting of two carbon atoms, six hydrogen atoms, and one oxygen atom. Its structural formula can be represented as:

C2H5OH\text{C}_2\text{H}_5\text{OH}

Data on Molecular Properties

  • Molar Mass: Approximately 46.07 g/mol
  • Boiling Point: About 78.37°C
  • Melting Point: Approximately -114.1°C
  • Density: Approximately 0.789 g/cm³ at 20°C
Chemical Reactions Analysis

Reactions Involving Dricold Ethanol

Dricold ethanol participates in various chemical reactions:

  1. Dehydration: Under acidic conditions, ethanol can undergo dehydration to form ethylene:
    C2H5OHC2H4+H2O\text{C}_2\text{H}_5\text{OH}\rightarrow \text{C}_2\text{H}_4+\text{H}_2\text{O}
  2. Oxidation: Ethanol can be oxidized to acetaldehyde or acetic acid depending on the conditions:
    C2H5OH+[O]CH3CHO+H2O\text{C}_2\text{H}_5\text{OH}+[O]\rightarrow \text{CH}_3\text{CHO}+\text{H}_2\text{O}
  3. Esterification: Ethanol reacts with carboxylic acids to form esters:
    C2H5OH+RCOOHRCOOC2H5+H2O\text{C}_2\text{H}_5\text{OH}+\text{RCOOH}\rightarrow \text{RCOOC}_2\text{H}_5+\text{H}_2\text{O}

Technical Details of Reactions

These reactions are typically catalyzed by acids or bases and require specific conditions such as temperature and pressure to proceed efficiently.

Mechanism of Action

Process of Action for Dricold Ethanol

The mechanism of action for Dricold ethanol primarily involves its role as a solvent and its interactions with biological systems:

  • Solvent Properties: Dricold ethanol effectively dissolves a wide range of polar and non-polar compounds due to its amphiphilic nature.
  • Biological Interactions: In biological systems, ethanol can affect membrane fluidity and function by integrating into lipid bilayers.

Data on Mechanism

Research indicates that ethanol's interaction with cell membranes can alter permeability and influence metabolic pathways, particularly in the context of drug delivery systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic alcoholic odor
  • Solubility: Miscible with water and many organic solvents
  • Viscosity: Approximately 1.2 mPa·s at 20°C

Chemical Properties

  • Flammability: Highly flammable
  • Reactivity: Reacts with strong oxidizing agents and acids
  • Stability: Stable under normal conditions but can decompose upon prolonged exposure to heat or light.
Applications

Scientific Uses of Dricold Ethanol

Dricold ethanol finds applications in various scientific fields:

  1. Pharmaceuticals: Used as a solvent for drug formulation and extraction processes.
  2. Cosmetics: Acts as a preservative and solvent in personal care products.
  3. Laboratory Research: Employed in biochemical assays and analytical chemistry for sample preparation.
  4. Fuel Production: Utilized in biofuel production processes due to its renewable nature.
Molecular Mechanisms of Ethanol-Induced Stress in Biological Systems

Transcriptional Dysregulation Under Ethanol Exposure

Ethanol exposure fundamentally reprograms transcriptional networks through multiple interconnected mechanisms. The Heat Shock Factor 1 (Heat Shock Factor 1) pathway demonstrates stimulus-specific activation patterns, where ethanol stress induces stable, long-lasting Heat Shock Factor 1-containing transcriptional condensates that persist for hours, contrasting sharply with the transient condensates formed during thermal stress [7]. These condensates facilitate the coalescence of Heat Shock Response genes across multiple chromosomes, creating specialized transcription hubs. However, ethanol simultaneously induces profound chromatin compaction through histone modifications that restrict DNA accessibility, creating a paradoxical environment where transcriptional machinery assembles efficiently but gene activation is delayed [7].

Ethanol-induced neuroinflammation represents another major pathway for transcriptional dysregulation. Chronic ethanol exposure activates microglia and astrocytes via Toll-like receptor-4 signaling, driving nuclear factor kappa-light-chain-enhancer of activated B cells (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells)-dependent transcription of pro-inflammatory cytokines including tumor necrosis factor alpha (Tumor Necrosis Factor Alpha), interleukin-1 beta (Interleukin-1 Beta), and interleukin-6 (Interleukin-6) [1] [6]. This neuroinflammatory signature establishes a self-perpetuating cycle, as these cytokines further activate Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells while simultaneously inhibiting anti-inflammatory transcription factors. Glucocorticoid receptor signaling becomes dysregulated under chronic ethanol exposure, impairing the negative feedback regulation of hypothalamic-pituitary-adrenal axis genes and permitting sustained transcription of stress-response genes [8].

Table 1: Transcriptional Regulators Modulated by Ethanol Exposure

Transcriptional RegulatorActivation MechanismPrimary Target GenesFunctional Outcome
Heat Shock Factor 1Titration of Hsp70 chaperones by misfolded proteinsHSP104, HSP82, SSA4Molecular chaperone production
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B CellsToll-like receptor-4 mediated signalingTumor Necrosis Factor Alpha, Interleukin-1 Beta, Interleukin-6Pro-inflammatory cascade activation
Corticotropin Releasing Factor Receptor 1Increased ligand availability and receptor expressionCRH, POMCHypothalamic-pituitary-adrenal axis hyperactivation
Glucocorticoid ReceptorAltered phosphorylation and nuclear translocationFKBP5, SGK1Stress response dysregulation

Epigenetic modifications constitute a third mechanism of ethanol-induced transcriptional dysregulation. Ethanol metabolism increases cellular acetyl-CoA pools, potentially promoting histone acetylation and chromatin relaxation in specific genomic regions [1]. However, this effect appears counterbalanced by ethanol-induced upregulation of histone deacetylases that compact chromatin structure, particularly at promoter regions of genes involved in synaptic plasticity and stress adaptation [5]. These opposing forces create transcriptional imbalance that manifests as both inappropriate gene activation and repression across different genomic loci.

Ribosomal Fidelity and Translation Errors in Ethanol-Adapted Organisms

Ethanol stress compromises translational accuracy through multiple mechanisms targeting ribosome structure, function, and quality control systems. In Saccharomyces cerevisiae models adapted to chronic ethanol exposure, ribosomal RNA undergoes specific nucleotide modifications that alter ribosome geometry and decoding center function [7]. These structural adaptations increase error rates during aminoacyl-transfer RNA selection, particularly for near-cognate transfer RNA species, resulting in elevated missense incorporation. While providing temporary survival advantages by facilitating the production of stress-adapted proteoforms, these modifications come at the cost of long-term proteome integrity.

Ethanol-induced oxidative stress directly damages the translational apparatus through hydroxyl radical-mediated cleavage of ribosomal RNA and carbonylation of ribosomal proteins [4] [6]. The 18S ribosomal RNA exhibits particular vulnerability at nucleotide positions within the decoding center, where oxidative damage impairs transfer RNA accommodation and proofreading. Ribosomal proteins S12 and S19, critical for maintaining translational accuracy, show significant carbonylation under ethanol stress, diminishing their ability to discriminate against mismatched transfer RNA-messenger RNA pairs. This oxidative damage creates error-prone ribosomal subpopulations that produce dysfunctional proteins even when translating undamaged messenger RNA templates.

The ethanol-stressed cellular environment further compromises translational fidelity through substrate limitation and altered amino acid pools. Ethanol metabolism shifts cellular redox balance toward a reduced state (increased nicotinamide adenine dinucleotide hydrogen/nicotinamide adenine dinucleotide ratio), limiting the availability of oxidized glutathione and diminishing cellular antioxidant capacity [4]. This redox imbalance affects amino acid biosynthesis pathways, particularly those producing redox-sensitive amino acids like cysteine. Resulting amino acid pool imbalances create "hungry" ribosomes that prolong elongation cycle times, increasing the probability of near-cognate transfer RNA acceptance and frameshift errors.

Table 2: Ethanol-Induced Translational Defects and Compensatory Mechanisms

Translation ComponentEthanol-Induced DefectError TypeCellular Compensation Mechanism
Ribosomal RNAOxidative cleavage at decoding centerMisreading, frameshiftsIncreased chaperone expression
Ribosomal ProteinsCarbonylation of accuracy factorsMisincorporationRibosome quality control complexes
Aminoacyl-Transfer RNA SynthetasesMisfolding and aggregationMischargingTrans-editing factors
Transfer RNA PoolsHypomodification at anticodon loopMisreadingUpregulated transfer RNA modification
Elongation FactorsPhosphorylation changesRate defectsAlternative elongation factor expression

Quality control systems that normally maintain proteome integrity become overwhelmed under ethanol stress. The ribosome-associated quality control complex, responsible for identifying and degrading stalled ribosomes, shows diminished activity due to ethanol-induced aggregation of key components like Listerin and Nuclear Export Mediator Factor [7]. Additionally, ethanol exposure alters transfer RNA modification patterns, particularly reducing queuosine and wybutosine modifications in the transfer RNA anticodon loop that normally ensure accurate codon-anticodon pairing [6]. These changes further compromise translational accuracy and create error cascades throughout the proteome.

RNA Polymerase Processivity Inhibition Mechanisms

Ethanol directly impedes RNA polymerase progression through chromatin templates via physical and epigenetic mechanisms. Biochemical studies demonstrate that ethanol concentrations above 5% (v/v) induce rapid chromatin condensation through histone hyperacetylation-independent mechanisms, increasing nucleosome packing density and limiting DNA accessibility [7]. This compaction physically obstructs RNA polymerase II (RNA Polymerase II) procession, particularly at gene regions rich in nucleosome positioning sequences. The chromatin compaction occurs within minutes of ethanol exposure and precedes measurable changes in transcription factor activation, suggesting it represents an immediate physical response rather than a regulated epigenetic adaptation.

Ethanol metabolism generates transcription-blocking DNA lesions that further impede RNA polymerase processivity. The cytochrome P450 2E1 (Cytochrome P450 2E1) microsomal ethanol oxidation system produces reactive oxygen species that cause oxidative DNA damage, particularly 8-oxoguanine lesions [4] [6]. These lesions create strong blockages for transcribing RNA Polymerase II complexes, triggering transcription-coupled nucleotide excision repair pathways. However, under sustained ethanol exposure, the repair capacity becomes saturated, leading to persistent RNA Polymerase II stalling and premature transcription termination. This effect is especially pronounced at genes with high guanine content in their non-template strands, including many stress-response genes critical for ethanol adaptation.

The ethanol-stressed cellular environment also depletes nucleotide triphosphate pools necessary for efficient RNA Polymerase II elongation. Ethanol metabolism redirects glucose-6-phosphate into the pentose phosphate pathway to generate reduced nicotinamide adenine dinucleotide phosphate for antioxidant defense, limiting ribose-5-phosphate availability for nucleotide biosynthesis [4]. Concurrently, ethanol-induced mitochondrial dysfunction reduces adenosine triphosphate production, further limiting nucleotide triphosphate synthesis. The resulting nucleotide triphosphate imbalance disproportionately affects the transcription of long genes, which require sustained nucleotide triphosphate supply for completion. This length-dependent transcription inhibition particularly impacts genes involved in neuronal signaling and DNA repair, contributing to the neurotoxic effects of ethanol [1] [5].

Table 3: Mechanisms of RNA Polymerase Processivity Inhibition Under Ethanol Stress

Inhibition MechanismTime ScalePrimary RNA Polymerase AffectedReversibility
Chromatin CompactionImmediate (minutes)RNA Polymerase IIPartially reversible
DNA Lesion BlockageIntermediate (hours)RNA Polymerase IIRepair-dependent
Nucleotide Triphosphate DepletionSustained (chronic)RNA Polymerase I, II, IIIMetabolic recovery required
Transcription Factor DysregulationVariablePromoter-specificSignaling-dependent
Regulatory RNA AlterationsLong-termAll polymerasesEpigenetically maintained

Ethanol exposure reshapes the regulatory RNA landscape in ways that further modulate RNA polymerase activity. Chronic ethanol stress increases the expression of promoter-associated non-coding RNAs that form triple-helix structures with genomic DNA, blocking transcription initiation complex assembly [7]. Conversely, ethanol downregulates specific enhancer RNAs that normally facilitate chromatin looping between enhancers and promoters of stress-response genes. These changes create a repressive transcriptional environment that persists beyond the initial ethanol exposure period, contributing to the long-term transcriptional dysregulation observed in chronic ethanol adaptation.

Metabolic Flux Redistribution During Ethanol Stress Adaptation

Ethanol exposure fundamentally rewires central carbon metabolism through substrate competition, cofactor imbalance, and enzyme inhibition. The primary ethanol oxidation pathway catalyzed by alcohol dehydrogenase generates excessive reduced nicotinamide adenine dinucleotide, creating a reductive stress that inhibits key oxidative pathways [4]. This reduced nicotinamide adenine dinucleotide/nicotinamide adenine dinucleotide imbalance suppresses the tricarboxylic acid cycle at the isocitrate dehydrogenase and alpha-ketoglutarate dehydrogenase steps, limiting adenosine triphosphate production through oxidative phosphorylation. Concurrently, ethanol-induced mitochondrial dysfunction reduces complex I activity, further compromising cellular energy homeostasis [4] [6].

To bypass this metabolic bottleneck, cells activate alternative energy production pathways. The acetyl-CoA generated from ethanol oxidation feeds into the ketogenic pathway, producing beta-hydroxybutyrate and acetoacetate as alternative energy substrates [4]. This metabolic shift resembles the starvation response despite abundant carbon availability. Additionally, ethanol exposure upregulates glycolytic enzymes through hypoxia-inducible factor 1 alpha (Hypoxia-Inducible Factor 1 Alpha) stabilization, even under normoxic conditions [5]. The resulting increase in glycolytic flux compensates for impaired mitochondrial adenosine triphosphate production but generates excess pyruvate that feeds into lactate production, exacerbating cellular acidification initiated by ethanol's effects on proton pumps [4] [7].

Ethanol metabolism dramatically reshapes lipid metabolism through multiple mechanisms. The reduced nicotinamide adenine dinucleotide/nicotinamide adenine dinucleotide ratio promotes fatty acid synthesis by providing reducing equivalents for reductive biosynthesis while simultaneously inhibiting beta-oxidation [4]. Ethanol exposure also activates sterol regulatory element-binding protein 1 (Sterol Regulatory Element-Binding Protein 1) through endoplasmic reticulum stress pathways, increasing expression of lipogenic enzymes including acetyl-CoA carboxylase and fatty acid synthase [4]. Concurrently, ethanol-induced oxidative stress inactivates carnitine palmitoyltransferase 1, the rate-limiting enzyme for fatty acid transport into mitochondria for beta-oxidation. These coordinated changes promote triglyceride accumulation and lipid droplet formation, contributing to hepatic steatosis in hepatocytes and lipid accumulation in neuronal cells [1] [4].

Table 4: Metabolic Enzymes and Pathways Affected by Ethanol Exposure

Metabolic PathwayKey Regulated EnzymesDirection of ChangeFunctional Consequences
Ethanol OxidationAlcohol Dehydrogenase, Cytochrome P450 2E1UpregulatedReductive stress, ROS production
Tricarboxylic Acid CycleIsocitrate Dehydrogenase, α-Ketoglutarate DehydrogenaseInhibitedReduced ATP, acetyl-CoA accumulation
GlycolysisHexokinase, Phosphofructokinase, Pyruvate KinaseUpregulatedCompensatory ATP production
Fatty Acid SynthesisAcetyl-CoA Carboxylase, Fatty Acid SynthaseUpregulatedLipogenesis, steatosis
Fatty Acid OxidationCarnitine Palmitoyltransferase 1InhibitedReduced energy production
Antioxidant SystemsSuperoxide Dismutase, Glutathione PeroxidaseVariableOxidative stress progression
Pentose Phosphate PathwayGlucose-6-Phosphate DehydrogenaseUpregulatedNADPH production for redox balance

Neuronal systems exhibit unique metabolic adaptations to ethanol stress. Chronic ethanol exposure in neuronal cultures enhances hypoxic preconditioning through stabilization of Hypoxia-Inducible Factor 1 Alpha, upregulating glycolytic enzymes and glucose transporters [5]. This metabolic reprogramming improves neuronal survival under subsequent hypoxic stress by shifting energy production from oxidative phosphorylation to glycolysis. Additionally, ethanol exposure increases expression of metallothioneins and other metal-binding proteins that sequester ethanol-liberated iron and copper ions, preventing Fenton reaction-mediated oxidative damage [5]. These adaptations represent a metabolic trade-off where cells sacrifice energy efficiency for enhanced stress resistance and damage limitation.

The metabolic flux redistribution creates compensatory redox shuttles to manage cofactor imbalances. The malate-aspartate shuttle becomes hyperactive to transfer reducing equivalents from cytosolic reduced nicotinamide adenine dinucleotide into mitochondria, partially alleviating reductive stress [4]. Additionally, glycerol-3-phosphate dehydrogenase activity increases to regenerate cytosolic nicotinamide adenine dinucleotide at the expense of dihydroxyacetone phosphate reduction. These adaptations demonstrate the complex metabolic rewiring required to maintain redox homeostasis under ethanol stress, diverting intermediates from biosynthesis to redox balancing functions.

Properties

CAS Number

478920-42-2

Product Name

Dricold ethanol

Molecular Formula

C3H6O3

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C2H6O.CO2/c1-2-3;2-1-3/h3H,2H2,1H3;

InChI Key

OSQPUMRCKZAIOZ-UHFFFAOYSA-N

Canonical SMILES

CCO.C(=O)=O

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